![molecular formula C11H17NO4S B14427958 {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid CAS No. 82423-92-5](/img/structure/B14427958.png)
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid is an organic compound with a unique structure that includes an azepane ring, an acetylsulfanyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid typically involves multiple steps, starting with the formation of the azepane ring One common method is the cyclization of a suitable precursor, such as a diamine, with an appropriate carbonyl compound under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the azepane ring can be reduced to form alcohols.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium halides (NaX).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of {3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylsulfanyl group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The azepane ring and acetic acid moiety may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
{3-[(Methylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid: Similar structure but with a methylsulfanyl group instead of an acetylsulfanyl group.
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}propionic acid: Similar structure but with a propionic acid moiety instead of an acetic acid moiety.
Uniqueness
{3-[(Acetylsulfanyl)methyl]-2-oxoazepan-1-yl}acetic acid is unique due to the presence of the acetylsulfanyl group, which can undergo specific chemical reactions that are not possible with other similar compounds. This unique reactivity makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
82423-92-5 |
|---|---|
Molecular Formula |
C11H17NO4S |
Molecular Weight |
259.32 g/mol |
IUPAC Name |
2-[3-(acetylsulfanylmethyl)-2-oxoazepan-1-yl]acetic acid |
InChI |
InChI=1S/C11H17NO4S/c1-8(13)17-7-9-4-2-3-5-12(11(9)16)6-10(14)15/h9H,2-7H2,1H3,(H,14,15) |
InChI Key |
RPWPWZGJFSRVHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1CCCCN(C1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)
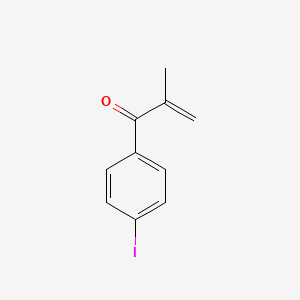
![4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline](/img/structure/B14427890.png)
silane](/img/structure/B14427896.png)
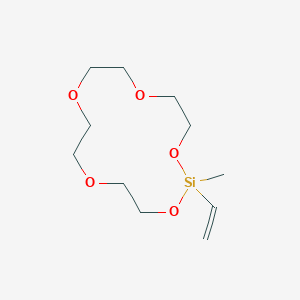
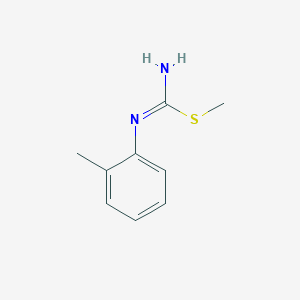
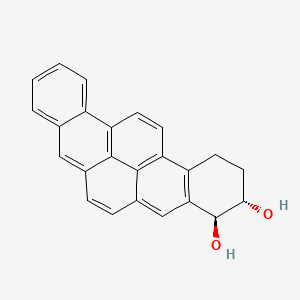
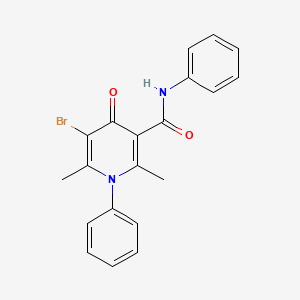
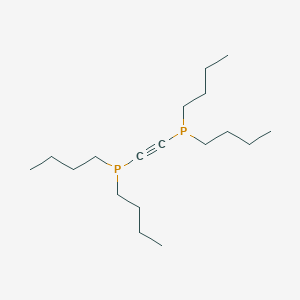
![[2-Benzoyl-1-(2,4-dihydroxyphenyl)-3-oxobutyl]propanedioic acid](/img/structure/B14427940.png)

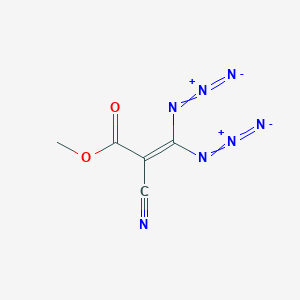
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)
